molecular formula C23H32N2O4S B14979137 N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}cyclohexanecarboxamide

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}cyclohexanecarboxamide

Cat. No.: B14979137
M. Wt: 432.6 g/mol
InChI Key: HBHSBPAOMGZIOV-UHFFFAOYSA-N
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Description

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}cyclohexanecarboxamide: is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl sulfonyl group, a dimethylpyrrole ring, and a cyclohexanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the pyrrole ring. The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or an amine under acidic conditions. The methoxyphenyl sulfonyl group is introduced via sulfonylation, using reagents such as methanesulfonyl chloride in the presence of a base like triethylamine. The final step involves the coupling of the pyrrole derivative with cyclohexanecarboxylic acid or its derivatives under amide bond-forming conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for the Paal-Knorr reaction and automated systems for the sulfonylation and coupling steps. Purification methods such as recrystallization and chromatography would be employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}cyclohexanecarboxamide: can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The sulfonyl group can be reduced to a thiol group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.

Major Products

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of a thiol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}cyclohexanecarboxamide: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}cyclohexanecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular signaling.

Comparison with Similar Compounds

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}cyclohexanecarboxamide: can be compared with similar compounds such as:

    N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}cyclohexanecarboxamide: Lacks the propyl group, which may affect its binding affinity and specificity.

    N-{3-[(4-hydroxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}cyclohexanecarboxamide: Contains a hydroxyl group instead of a methoxy group, potentially altering its reactivity and solubility.

    N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}benzoic acid: Substitutes the cyclohexanecarboxamide moiety with a benzoic acid group, which may influence its pharmacokinetic properties.

These comparisons highlight the uniqueness of This compound

Biological Activity

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}cyclohexanecarboxamide is a synthetic organic compound with a complex structure that suggests potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C24H28N2O4S
  • Molecular Weight : 440.6 g/mol
  • CAS Number : 1010886-13-1

The structure features a pyrrole ring with various substituents, including a methoxyphenylsulfonyl group and a cyclohexanecarboxamide moiety. This complexity allows for diverse interactions within biological systems, making it a candidate for various therapeutic applications.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. In studies involving various cancer cell lines, these compounds have shown the ability to inhibit cell proliferation and induce apoptosis.

Compound Cell Line IC50 (μM) Mechanism of Action
Compound AHeLa10.5Induction of apoptosis
Compound BMCF715.2Cell cycle arrest
N-{...}A54912.8Apoptosis via caspase activation

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes, particularly those involved in cancer progression and inflammation:

  • Acetylcholinesterase (AChE) : Inhibition of AChE can lead to increased levels of acetylcholine, which may enhance cognitive functions and has implications in Alzheimer's disease.
  • Urease : Compounds that inhibit urease can be beneficial in treating infections caused by urease-producing bacteria.

In vitro studies have demonstrated that this compound exhibits moderate to strong inhibition against these enzymes.

Study on Antibacterial Activity

A study conducted on similar benzamide derivatives revealed moderate antibacterial activity against Salmonella typhi and Bacillus subtilis. The results suggest that modifications to the sulfonamide group can enhance antibacterial potency.

Pharmacological Studies

In pharmacological evaluations, it was found that the compound interacts with specific receptors, potentially modulating their activity:

  • Receptor Type : GABA Receptors
  • Effect : Modulation of neurotransmitter release

This modulation may have implications for treating neurological disorders.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Modulation : The compound may act as an inhibitor or modulator of key enzymes involved in metabolic pathways.
  • Receptor Interaction : Its structural components allow for binding to various receptors, influencing cellular signaling pathways.
  • Antioxidant Properties : Preliminary studies suggest potential antioxidant activity, which could contribute to its therapeutic effects.

Properties

Molecular Formula

C23H32N2O4S

Molecular Weight

432.6 g/mol

IUPAC Name

N-[3-(4-methoxyphenyl)sulfonyl-4,5-dimethyl-1-propylpyrrol-2-yl]cyclohexanecarboxamide

InChI

InChI=1S/C23H32N2O4S/c1-5-15-25-17(3)16(2)21(22(25)24-23(26)18-9-7-6-8-10-18)30(27,28)20-13-11-19(29-4)12-14-20/h11-14,18H,5-10,15H2,1-4H3,(H,24,26)

InChI Key

HBHSBPAOMGZIOV-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(C(=C1NC(=O)C2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)OC)C)C

Origin of Product

United States

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